chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine is a complex compound that features a palladium center coordinated with a phosphine ligand and other organic molecules. This compound is often used in various catalytic processes, particularly in organic synthesis and industrial applications.
Mechanism of Action
Target of Action
The primary target of the XPhos Palladacycle GenAs a palladium-based catalyst, it is designed to facilitate various types of cross-coupling reactions . These reactions are fundamental in organic synthesis, allowing for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds .
Mode of Action
The XPhos Palladacycle Gen.1-MTBE adduct acts as a precatalyst in cross-coupling reactions. It undergoes rapid reductive elimination to form a reactive, monoligated Pd(0) species . This active species then participates in the catalytic cycle, facilitating the cross-coupling reaction .
Result of Action
The primary result of the action of the XPhos Palladacycle Gen.1-MTBE adduct is the facilitation of cross-coupling reactions. These reactions are crucial in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
Biochemical Analysis
Biochemical Properties
The compound is known to be involved in various biochemical reactions. It is commonly used as a catalyst in organic synthesis, particularly in coupling reactions and the activation of inert chemical bonds
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a catalyst in biochemical reactions. It undergoes rapid reductive elimination to form a reactive, monoligated Pd (0) species . This active species can then participate in various types of coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane involves several steps:
Formation of the Grignard Reagent: Magnesium is added to anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, followed by the addition of 1,2-dibromoethane and 1-bromo-2,4,6-triisopropylbenzene. The reaction mixture is heated under reflux to form the Grignard reagent.
Coupling Reaction: The Grignard reagent is then reacted with o-bromochlorobenzene in the presence of THF to form the diaryl Grignard compound.
Coordination with Palladium: The diaryl Grignard compound is reacted with copper chloride and dicyclohexylphosphine chloride to form the final palladium complex.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing industrial reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state palladium complexes.
Reduction: It can be reduced to lower oxidation state palladium species.
Substitution: The phosphine ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are commonly used.
Substitution: Ligand substitution reactions often involve the use of other phosphines, amines, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(II) or palladium(IV) complexes, while reduction may produce palladium(0) species.
Scientific Research Applications
Chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is widely used in scientific research due to its catalytic properties:
Biology: The compound is explored for its potential in bioconjugation reactions, where it helps link biomolecules.
Medicine: Research is ongoing to investigate its potential in drug development, particularly in the synthesis of complex pharmaceutical compounds.
Industry: It is used in the production of fine chemicals, agrochemicals, and polymers due to its efficiency in catalyzing various reactions.
Comparison with Similar Compounds
Similar Compounds
RuPhos Pd G2: A second-generation precatalyst containing a biphenyl-based ligand, used in similar cross-coupling reactions.
XPhos Pd G1: Another palladium complex with a different phosphine ligand, used in various catalytic processes.
Uniqueness
Chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is unique due to its specific ligand structure, which provides high stability and selectivity in catalytic reactions. Its ability to facilitate a wide range of reactions makes it a valuable tool in both academic and industrial research.
Properties
IUPAC Name |
chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49P.C8H10N.C5H12O.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;9-7-6-8-4-2-1-3-5-8;1-5(2,3)6-4;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-4H,6-7,9H2;1-4H3;1H;/q;-1;;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCWZSCWLKYODV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CC(C)(C)OC.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H71ClNOPPd |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
826.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.